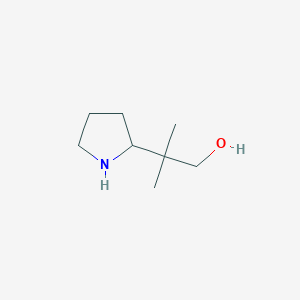
N-(4-chlorophenyl)-4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N-(4-chlorophenyl)-4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide is a chemical entity that appears to be related to various pharmacologically active compounds. While the specific compound is not directly mentioned in the provided papers, the structural motifs present in the compound, such as the piperazine ring and the chlorophenyl group, are common in medicinal chemistry and are associated with a variety of biological activities.
Synthesis Analysis
The synthesis of related compounds typically involves the formation of the piperazine ring followed by functionalization with various substituents. For instance, the synthesis of N-phenyl piperidine analogs, as described in the first paper, involves the preparation of 3-carboxamides, which are shown to be active against HIV-1 and resistant mutant viruses . Similarly, the second paper outlines a scalable process for synthesizing N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, a Rho kinase inhibitor, through acylation, deprotection, and salt formation . These methods could potentially be adapted for the synthesis of N-(4-chlorophenyl)-4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide by altering the substituents and reaction conditions accordingly.
Molecular Structure Analysis
The molecular structure of compounds containing piperazine rings is crucial for their biological activity. The third paper discusses an alternative route to synthesize a compound with a similar structure, highlighting the importance of the coupling between specific moieties to achieve the target compound . The fourth paper examines the structure-affinity relationship of derivatives of a compound with a piperazine ring, indicating that structural modifications can significantly impact the binding affinity to biological receptors . These findings suggest that the molecular structure of N-(4-chlorophenyl)-4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide would be critical in determining its pharmacological profile.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis and modification of piperazine-containing compounds are diverse. The first paper provides insight into the structure-activity relationship (SAR) and the chemical reactions that lead to the identification of potent NNRTIs . The second paper's scalable synthetic process also involves a series of chemical reactions that could be relevant for the synthesis of the compound . Understanding these reactions is essential for the development of new compounds with desired biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. The fourth paper's investigation into the binding profile of various analogs suggests that changes in the molecular structure, such as the amide bond and alkyl chain length, can affect the compound's affinity for receptors . These properties would also influence the solubility, stability, and overall pharmacokinetic profile of N-(4-chlorophenyl)-4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide, which are critical factors in drug development.
Applications De Recherche Scientifique
Molecular Interaction and Pharmacological Properties
One area of interest is the compound's molecular interaction with cannabinoid receptors, specifically its antagonistic properties, which have been studied through conformational analysis and pharmacophore models. This research contributes to understanding how such compounds can modulate receptor activity, offering insights into the development of therapeutic agents against conditions mediated by these receptors (J. Shim et al., 2002).
Synthesis and Pharmacological Screening
The synthesis and pharmacological screening of derivatives, showcasing a broad spectrum of properties including antiemetic, tranquilizing, and analgesic activities, highlight the compound's versatility. Such studies lay the groundwork for further clinical investigations into their potential therapeutic applications (G. Mattioda et al., 1975).
Anti-Inflammatory and Analgesic Agents
Research has also focused on synthesizing novel compounds derived from the chemical structure of interest, aiming to discover new anti-inflammatory and analgesic agents. These efforts indicate the compound's foundational role in the development of new medications with improved efficacy and selectivity (A. Abu‐Hashem et al., 2020).
Alternative Synthesis Routes
Alternative routes for the synthesis of related compounds have been explored to improve efficiency and yield. Such studies not only advance our understanding of chemical synthesis techniques but also open pathways for the mass production of pharmacologically active molecules (S. Shahinshavali et al., 2021).
CGRP Receptor Inhibitor Preparation
The compound's framework has been utilized in developing CGRP receptor antagonists, demonstrating its potential in treating conditions such as migraines. This underscores the importance of chemical synthesis in addressing unmet medical needs through novel therapeutic agents (Reginald O. Cann et al., 2012).
Propriétés
IUPAC Name |
N-(4-chlorophenyl)-4-(2-methyl-6-propan-2-yloxypyrimidin-4-yl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClN5O2/c1-13(2)27-18-12-17(21-14(3)22-18)24-8-10-25(11-9-24)19(26)23-16-6-4-15(20)5-7-16/h4-7,12-13H,8-11H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZYCCYJZMVTUEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC(C)C)N2CCN(CC2)C(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

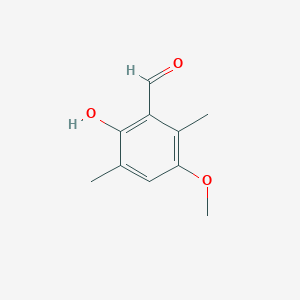
![Methyl 3-chloro-11-oxo-10,11-dihydro-5H-dibenzo[B,E][1,4]diazepine-7-carboxylate](/img/structure/B2554035.png)
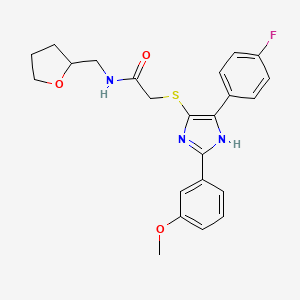
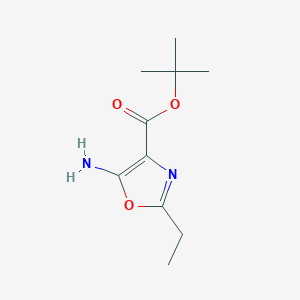
![3-[(2-Cyanopyridin-3-yl)sulfonylamino]-N-ethylpyrrolidine-1-carboxamide](/img/structure/B2554039.png)

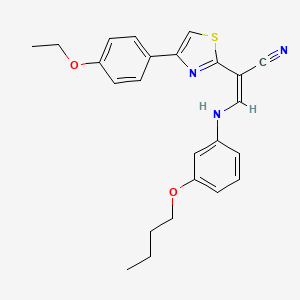
![Ethyl 4-(3,4-dimethoxyphenyl)-6-{[(4-methylphenyl)sulfonyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2554043.png)
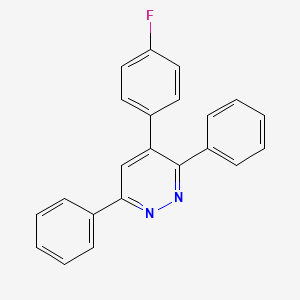
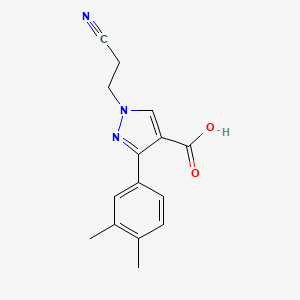


![N-(Cyanomethyl)-2-[methyl-[2-methyl-1-(2-methylphenyl)propyl]amino]acetamide](/img/structure/B2554051.png)
